molecular formula C11H15N3O B180756 N-(Pyridin-4-YL)piperidine-3-carboxamide CAS No. 110105-42-5

N-(Pyridin-4-YL)piperidine-3-carboxamide

Cat. No.: B180756
CAS No.: 110105-42-5
M. Wt: 205.26 g/mol
InChI Key: ZZQKMYDXRPEVPQ-UHFFFAOYSA-N
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Description

N-(Pyridin-4-YL)piperidine-3-carboxamide: is an organic compound that features a piperidine ring substituted with a pyridine ring at the nitrogen atom and a carboxamide group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(Pyridin-4-YL)piperidine-3-carboxamide typically involves the reaction of pyridine-4-carboxylic acid with piperidine-3-amine under appropriate reaction conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: N-(Pyridin-4-YL)piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine ring can be functionalized with different substituents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of pyridine-N-oxide derivatives.

    Reduction: Formation of reduced amide derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Chemistry: N-(Pyridin-4-YL)piperidine-3-carboxamide is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the development of ligands and catalysts in various chemical reactions .

Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. It has shown promise in the development of inhibitors for specific enzymes and receptors .

Medicine: The compound is being investigated for its therapeutic potential in treating diseases such as tuberculosis and cancer. Its ability to interact with biological targets makes it a candidate for drug development .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of advanced polymers and coatings .

Mechanism of Action

The mechanism of action of N-(Pyridin-4-YL)piperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of these targets, inhibiting their activity and thereby exerting its biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

  • N-(Pyridin-4-yl)pyridine-4-carboxamide
  • N-(Pyridin-4-yl)isonicotinamide
  • N-(Pyridin-4-yl)pyridine-3,5-dicarboxamide

Comparison: N-(Pyridin-4-YL)piperidine-3-carboxamide is unique due to its specific substitution pattern and the presence of both a piperidine and pyridine ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

N-pyridin-4-ylpiperidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O/c15-11(9-2-1-5-13-8-9)14-10-3-6-12-7-4-10/h3-4,6-7,9,13H,1-2,5,8H2,(H,12,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZQKMYDXRPEVPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C(=O)NC2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00552897
Record name N-(Pyridin-4-yl)piperidine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00552897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110105-42-5
Record name N-(Pyridin-4-yl)piperidine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00552897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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